molecular formula C17H20N2O4S B2659420 5-(N-cyclopropylsulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide CAS No. 1170197-11-1

5-(N-cyclopropylsulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide

Cat. No. B2659420
CAS RN: 1170197-11-1
M. Wt: 348.42
InChI Key: SKXQBNAJHQEFAJ-UHFFFAOYSA-N
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Description

5-(N-cyclopropylsulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide, also known as CSF-1R inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

DNA Binding and Structural Studies Research into furan derivatives, including compounds structurally related to 5-(N-cyclopropylsulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide, has shown their significance in DNA binding and structural studies. For example, furamidine, a dicationic minor groove binding drug with a furan moiety, exhibits enhanced DNA-binding affinity. Its crystal structure in complex with DNA reveals stronger interactions compared to similar drugs, hinting at the potential for designing more effective DNA-binding agents (Laughton et al., 1995). These interactions are crucial for understanding drug-DNA dynamics and developing new therapeutics targeting DNA structures.

Synthetic Pathways and Novel Compounds The synthesis of furan derivatives has been explored for creating novel compounds with potential applications in pharmaceuticals and materials science. One study discusses the synthesis of N-substituted furan carboxamide derivatives, showcasing innovative synthetic routes (Bossio et al., 1994). Another highlights the enzymatic cascade for synthesizing furan carboxylic acids, emphasizing biobased building blocks for industry applications (Jia et al., 2019). These studies contribute to the development of new methods for producing furan-based compounds, expanding the toolbox for chemical synthesis and material innovation.

Antibacterial and Antifungal Activities Research has demonstrated the potential of furan derivatives, including structures akin to 5-(N-cyclopropylsulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide, in antimicrobial applications. The synthesis and evaluation of N-(4-bromophenyl)furan-2-carboxamide derivatives showed significant in vitro antibacterial activities against drug-resistant bacteria (Siddiqa et al., 2022). This suggests the potential for furan derivatives to serve as new agents in combating bacterial infections resistant to current treatments.

Material Science and Polymer Applications The versatility of furan derivatives extends into material science, where they are used to develop sustainable alternatives to conventional polymers. For instance, furan-2,5-dicarboxylic acid-based polyamides have been investigated as eco-friendly replacements for polyphthalamides, demonstrating the potential of furan derivatives in creating high-performance materials with commercial interest (Jiang et al., 2015).

properties

IUPAC Name

5-(cyclopropylsulfamoyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11(2)12-3-5-13(6-4-12)18-17(20)15-9-10-16(23-15)24(21,22)19-14-7-8-14/h3-6,9-11,14,19H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXQBNAJHQEFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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